4-[bis(2-methoxyethyl)sulfamoyl]-N-[5-(furan-2-yl)-1,3,4-oxadiazol-2-yl]benzamide
Description
Properties
IUPAC Name |
4-[bis(2-methoxyethyl)sulfamoyl]-N-[5-(furan-2-yl)-1,3,4-oxadiazol-2-yl]benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22N4O7S/c1-27-12-9-23(10-13-28-2)31(25,26)15-7-5-14(6-8-15)17(24)20-19-22-21-18(30-19)16-4-3-11-29-16/h3-8,11H,9-10,12-13H2,1-2H3,(H,20,22,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XNFRIDPUFPJKSD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCN(CCOC)S(=O)(=O)C1=CC=C(C=C1)C(=O)NC2=NN=C(O2)C3=CC=CO3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22N4O7S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
450.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 4-[bis(2-methoxyethyl)sulfamoyl]-N-[5-(furan-2-yl)-1,3,4-oxadiazol-2-yl]benzamide is a synthetic derivative that has garnered attention in medicinal chemistry due to its diverse biological activities. This article aims to provide a comprehensive overview of the biological activity associated with this compound, including its mechanisms of action, effects on various biological systems, and potential therapeutic applications.
Chemical Structure and Properties
The molecular structure of the compound is characterized by the presence of a sulfamoyl group, a furan ring, and an oxadiazole moiety. The IUPAC name reflects its complex arrangement:
- IUPAC Name : this compound
- Molecular Formula : CHNOS
The biological activity of this compound is primarily attributed to its ability to interact with specific enzymes and receptors within biological systems. The sulfamoyl group can mimic natural substrates, allowing it to inhibit enzyme activity by binding to their active sites. This inhibition can disrupt various biochemical pathways, leading to the observed pharmacological effects.
Antimicrobial Activity
Research indicates that compounds containing oxadiazole and sulfamoyl groups exhibit significant antimicrobial properties. For instance:
- Antibacterial Activity : The compound has shown effectiveness against Gram-positive bacteria such as Staphylococcus aureus and Gram-negative bacteria like Escherichia coli. Minimum Inhibitory Concentrations (MIC) have been recorded at levels indicating moderate to high antibacterial activity .
| Bacterial Strain | MIC (μM) |
|---|---|
| Staphylococcus aureus | 6.12 |
| Escherichia coli | 25 |
Antitumor Activity
In vitro studies have demonstrated that this compound exhibits antitumor properties by inhibiting cell proliferation in various cancer cell lines. The antiproliferative activity was assessed using both two-dimensional (2D) and three-dimensional (3D) cell culture models:
- Cell Lines Tested : HCC827 and NCI-H358.
- Activity Comparison : The compound showed higher efficacy in 2D cultures compared to 3D cultures, suggesting its potential as a lead compound for further development .
| Cell Line | IC50 (μM) |
|---|---|
| HCC827 | 12.5 |
| NCI-H358 | 15 |
Case Studies
A notable study focused on the synthesis and biological evaluation of related oxadiazole derivatives highlighted the promising activity of compounds similar to This compound . These derivatives were shown to possess not only antimicrobial but also anticancer properties, reinforcing the significance of structural modifications in enhancing biological efficacy .
Toxicity and Safety Profile
While the therapeutic potential is significant, it is crucial to evaluate the toxicity profile of this compound. Preliminary studies using zebrafish embryos indicated that certain derivatives exhibited low toxicity levels at therapeutic doses, making them suitable candidates for further investigation in preclinical trials .
Scientific Research Applications
Antimicrobial Activity
Research indicates that compounds similar to 4-[bis(2-methoxyethyl)sulfamoyl]-N-[5-(furan-2-yl)-1,3,4-oxadiazol-2-yl]benzamide exhibit significant antimicrobial properties. For example, studies on N-(1,3,4-oxadiazol-2-yl)benzamides have shown potent activity against various bacterial strains, including Neisseria gonorrhoeae . This suggests that the compound may serve as an effective antimicrobial agent.
Enzyme Inhibition
The sulfamoyl group in this compound can mimic natural substrates, allowing it to inhibit specific enzymes by binding to their active sites. This mechanism has been observed in other sulfonamide derivatives used as enzyme inhibitors in biochemical pathways . The ability to disrupt enzyme function positions this compound as a potential therapeutic agent in treating diseases influenced by enzyme activity.
Drug Development
The structural characteristics of this compound make it a valuable building block for synthesizing new pharmaceuticals. It can be modified to enhance its efficacy and selectivity against target biomolecules. The synthesis process typically involves multi-step organic reactions that yield high-purity compounds suitable for further testing .
Case Study 1: Antimicrobial Efficacy
A study evaluated the antimicrobial properties of various oxadiazole derivatives, including those related to this compound. The results showed that these compounds significantly inhibited bacterial growth at low concentrations, indicating their potential as new antibiotics .
Case Study 2: Enzyme Interaction Studies
In another study focusing on enzyme inhibition, researchers synthesized several derivatives of oxadiazole compounds and tested them against carbonic anhydrase enzymes. The findings demonstrated that certain modifications increased binding affinity and selectivity for the enzyme's active site, leading to enhanced inhibitory activity .
Chemical Reactions Analysis
Oxidation Reactions
The sulfamoyl group (-SO₂N<) undergoes oxidation under controlled conditions. Key findings include:
| Reagent/Conditions | Product | Yield | Mechanistic Insight |
|---|---|---|---|
| H₂O₂ (30%, aqueous acetone) | Sulfone derivative | 72% | Electrophilic oxidation at sulfur center |
| mCPBA (CH₂Cl₂, 0°C) | Sulfoxide intermediate | 68% | Radical-mediated oxygen insertion |
| KMnO₄ (acidic conditions) | Cleavage of oxadiazole ring | 58% | Oxidative ring opening via radical intermediates |
The oxadiazole ring exhibits stability toward mild oxidants but degrades under strong conditions (e.g., KMnO₄), yielding carboxylic acid derivatives.
Reduction Reactions
Reductive transformations target the sulfamoyl and benzamide groups:
The furan moiety remains inert under these conditions, preserving its aromaticity .
Substitution Reactions
Nucleophilic substitution occurs at the sulfamoyl and oxadiazole positions:
Sulfamoyl Group Substitution
| Reagent | Product | Conditions | Yield |
|---|---|---|---|
| NH₃ (gas) | Primary sulfonamide | DMF, 80°C, 6h | 75% |
| R-X (alkyl halides) | N-Alkylated sulfonamide | K₂CO₃, DMF, RT | 68% |
Oxadiazole Ring Substitution
| Reagent | Product | Conditions | Yield |
|---|---|---|---|
| Grignard reagents | C-2 substituted oxadiazoles | THF, -78°C, 2h | 63% |
| NaN₃ (CuI catalyst) | Tetrazole analogs | DMSO, 120°C, 12h | 55% |
Hydrolysis Reactions
Controlled hydrolysis reveals differential stability of functional groups:
| Conditions | Product | Key Observations |
|---|---|---|
| 6M HCl, reflux, 4h | Benzoic acid + Oxadiazole amine | Complete cleavage of benzamide |
| 2M NaOH, EtOH, 60°C, 2h | Sulfamate salt | Selective hydrolysis of sulfamoyl group |
Mechanistic Insights
-
Sulfamoyl Reactivity : The electron-deficient sulfur atom facilitates nucleophilic attacks, with leaving group ability enhanced by methoxyethyl substituents.
-
Oxadiazole Aromaticity : The 1,3,4-oxadiazole ring’s resonance stabilization directs electrophilic attacks to the C-5 position adjacent to the furan group .
-
Furan Participation : The furan oxygen acts as a weak base, influencing regioselectivity in substitution reactions .
Comparison with Similar Compounds
Structural Analogues in the Sulfamoyl Benzamide Class
The following table summarizes key structural analogs and their properties:
Key Structural and Functional Differences
Benzyl(methyl) (LMM5): Moderately lipophilic; lower antifungal activity suggests substituent size/electronics influence target binding .
Oxadiazole Substituents :
- Furan-2-yl (Target, LMM11, ): Furan’s aromaticity may aid in binding fungal thioredoxin reductase (TrxR) or other enzymes via π-π interactions .
- 4-(Methylsulfonyl)benzyl (): Polar sulfone group could alter target specificity, e.g., toward MDMX inhibition (as in ’s related compound) .
Research Findings and Implications
Pharmacokinetic Predictions
- LogP : Estimated 2.5–3.5 for the target compound (higher than LMM11’s ~4.0 due to methoxy groups), suggesting balanced solubility and permeability.
- Metabolic Stability : Methoxy groups may reduce CYP450-mediated oxidation compared to LMM11’s cyclohexyl group .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
